BenchChemオンラインストアへようこそ!

1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate

p18INK4C inhibitor potency hematopoietic stem cell expansion small-molecule CDK inhibitor

1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate (CAS 77408-67-4), widely designated as P18IN011, is a cell‑permeable benzoxazolyl‑acetamidobenzenesulfonate compound that functions as a direct, reversible inhibitor of the cyclin‑dependent kinase inhibitor protein p18INK4C ,. Identified through in‑silico docking against the p18 protein surface, P18IN011 disrupts p18–CDK6 complex formation while sparing the closely related p16–CDK6 interaction.

Molecular Formula C15H12N2O5S
Molecular Weight 332.3 g/mol
CAS No. 77408-67-4
Cat. No. B1678137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate
CAS77408-67-4
SynonymsP18IN 011;  P18IN-011;  P18IN011
Molecular FormulaC15H12N2O5S
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32
InChIInChI=1S/C15H12N2O5S/c1-10(18)16-11-6-8-12(9-7-11)23(19,20)22-15-13-4-2-3-5-14(13)21-17-15/h2-9H,1H3,(H,16,18)
InChIKeySIXNKGXJEIVCDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate (P18IN011): p18INK4C Inhibitor for Hematopoietic Stem Cell Expansion Research


1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate (CAS 77408-67-4), widely designated as P18IN011, is a cell‑permeable benzoxazolyl‑acetamidobenzenesulfonate compound that functions as a direct, reversible inhibitor of the cyclin‑dependent kinase inhibitor protein p18INK4C , . Identified through in‑silico docking against the p18 protein surface, P18IN011 disrupts p18–CDK6 complex formation while sparing the closely related p16–CDK6 interaction . Its primary research application lies in the ex‑vivo expansion of hematopoietic stem cells (HSCs), where it enhances long‑term repopulating ability without influencing cell proliferation or apoptosis , .

Why p18INK4C Inhibitors Cannot Be Interchanged: The Evidence Base for Selecting 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate


Class‑level p18INK4C inhibitors differ markedly in their potency, specificity, and functional outcomes in hematopoietic stem cell assays. The original lead‑series screen demonstrated that compounds occupying the identical p18 binding cavity can yield fold‑differences in stem‑cell expansion activity, with some analogs (P18IN003A, P18IN004, P18IN005) showing marginal effects at the same 20 µM concentration . Consequently, minor structural changes within the benzoxazolyl‑acetamidobenzenesulfonate class translate into meaningful differences in CAFC frequency enhancement, IC50 for p18 inhibition, and magnitude of cobblestone area formation in long‑term bone marrow cultures . A procurement decision limited to a generic “p18 inhibitor” descriptor therefore carries the risk of selecting a compound with attenuated or no biological response, compromising experimental reproducibility and stem cell yield .

Quantitative Differentiation of 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate (P18IN011) Versus Closest p18INK4C Inhibitor Analogs


P18IN011 Exhibits a 1.7‑Fold Lower IC50 for p18INK4C Inhibition Compared to P18IN003 in Cellular Dose–Response Assays

In dose–response experiments using limiting‑dilution cobblestone‑area‑forming cell (CAFC) assays with mouse bone marrow mononuclear cells (BMNCs), P18IN011 showed an IC50 of 3.61 µM, whereas the structurally distinct analog P18IN003 required 6.12 µM to achieve the same degree of p18INK4C inhibition . Therefore P18IN011 is 1.7‑fold more potent on an equimolar basis under identical culture conditions .

p18INK4C inhibitor potency hematopoietic stem cell expansion small-molecule CDK inhibitor

P18IN011 Drives a 4.21‑Fold Increase in CAFC Frequency Versus 3.26‑Fold for P18IN003 at Identical 20 µM Concentration

When BMNC cultures were treated with 20 µM of either P18IN011 or P18IN003, the cobblestone‑area‑forming cell frequency at day 35 (a surrogate for primitive HSC activity) rose 4.21‑fold over control in the P18IN011 group, versus 3.26‑fold in the P18IN003 group . This represents a 29% higher HSC‑activity enhancement for P18IN011 relative to the nearest active analog .

stem cell self-renewal CAFC assay long‑term repopulating HSC

P18IN011 Generates Significantly More Cobblestone Areas Than P18IN003 in Long‑Term Bone Marrow Culture (P<0.01)

In Dexter‑type long‑term bone marrow cultures extending beyond 5 weeks, the number of cobblestone areas (CAs) observed was significantly higher in cultures treated with P18IN011 compared with those treated with P18IN003 at the same 20 µM concentration (P<0.01, n=5) . Importantly, no significant difference was observed in colony‑forming unit (CFU) counts between the two groups, indicating that P18IN011 preferentially amplifies primitive hematopoietic compartments without indiscriminately expanding committed progenitors .

long‑term bone marrow culture cobblestone area formation p18INK4C specificity

Selectivity Profile: P18IN011 Spares p16INK4A–CDK6 Interaction, a Property Absent from Pan‑INK4 Inhibitors

P18IN011 specifically disrupts p18–CDK6 complex formation with no effect on p16–CDK6 interaction, whereas P18IN003 and P18IN011 both fail to prevent GST‑p16 from inhibiting CDK6 activity . This selectivity for p18 over p16 is critical because p16INK4A deletion or inhibition can trigger age‑dependent HSC exhaustion, whereas p18INK4C inhibition promotes sustained self‑renewal. Moreover, the effect of P18IN011 on hematopoietic cells is blocked by the CDK4/6 inhibitor PD0332991 but not by the CDK2 inhibitor SNS‑032 , confirming pathway‑specific action.

p18 vs p16 selectivity CDK6 inhibition INK4 family specificity

P18IN011 Enhances HSC Repopulating Ability by ~4.2‑Fold with an ED50 of 5.70 µM, Validated by Independent Vendor Specification

The Sigma‑Aldrich product monograph, referencing Gao et al. 2015, specifies that P18IN011 significantly expands HSC long‑term repopulating ability by approximately 4.2‑fold with an ED50 of 5.70 µM, with minimal influence on cell proliferation or apoptosis . This independently curated ED50 value provides a benchmark for lot‑to‑lot quality control, a parameter not routinely reported for structurally similar but unvalidated compounds such as p18SMI‑21 .

HSC expansion ED50 long‑term repopulating ability compound procurement specification

Physicochemical and Storage Profile: Predicted Log P 2.3, DMSO Solubility 50 mg/mL, and 2–8°C Storage Enable Routine Laboratory Handling

P18IN011 possesses a calculated Log P of 2.3 and a DMSO solubility of 50 mg/mL , . The compound is stored at 2–8°C and, once reconstituted, can be aliquoted and frozen at −20°C with stock solution stability up to 3 months . In comparison, the analog P18IN003 (MW 296.32) presents different solubility and stability characteristics due to its distinct chemical scaffold , which may necessitate different solvent systems and handling protocols.

solubility storage stability laboratory procurement

Validated Application Scenarios for 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate (P18IN011) in Hematopoietic Stem Cell Research


Ex‑Vivo Expansion of Functional Mouse Hematopoietic Stem Cells for Transplantation Studies

P18IN011 (20 µM) applied to mouse BMNCs in Dexter‑type long‑term culture selectively increases cobblestone area formation after 5–8 weeks and elevates CAFC frequency 4.21‑fold at day 35, directly translating to enhanced engraftment levels (22.06±3.01% in recipient mice) in serial transplantation experiments . This protocol is specifically validated for P18IN011 and cannot be assumed for other p18INK4C inhibitors without equivalent in‑vivo confirmation.

CDK4/6 Pathway‑Specific Dissection of Stem Cell Self‑Renewal Mechanisms

P18IN011’s blockade by the CDK4/6‑specific inhibitor PD0332991, but not by the CDK2 inhibitor SNS‑032, enables researchers to isolate CDK4/6‑dependent signaling from CDK2‑mediated cell‑cycle entry . This pathway specificity, combined with its lack of effect on p16−CDK6 interaction, makes P18IN011 the preferred tool for studies requiring clean discrimination between INK4 family members .

Human CD34+ Hematopoietic Stem Cell Culture Optimization

A 2021 consensus table on HSC expansion protocols documents the use of P18IN003 and P18IN011 on human CD34+ cells cultured in IMDM with 10% FBS, SCF, TPO, and Flt3L over 3 days, achieving inhibition of p18INK4C and increased HSC self‑renewal . P18IN011’s superior potency (IC50 3.61 µM vs 6.12 µM for P18IN003) positions it as the higher‑yield candidate when working with limited primary human samples.

Compound Screening Cascades Requiring a Defined ED50 Benchmark for Scalable HSC Expansion

With a vendor‑certified ED50 of 5.70 µM for HSC long‑term repopulating ability , P18IN011 serves as a calibrated reference standard for labs building screening cascades that compare novel p18INK4C‑targeting chemotypes. Other p18 inhibitors lacking this specification demand preliminary dose‑ranging, increasing reagent and time costs.

Quote Request

Request a Quote for 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.